Cas no 1212421-96-9 ((S)-TXNIP-IN-1)

(S)-TXNIP-IN-1 化学的及び物理的性質
名前と識別子
-
- (S)-TXNIP-IN-1
- (2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid
- (2S)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid
- (2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]-pyridin-2-yl)-3-methylbutanoic acid
- (S)-2-(1,3-Dioxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)-3-methylbutanoic acid
- BBL010454
- STK719743
- (2S)-2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyr
- DA-69277
- (S)-2-(1,3-Dioxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)-3-methylbutanoicacid
- 1212421-96-9
- VS-02512
- EN300-302350
- MFCD11108870
- 2H-pyrrolo[3,4-c]pyridine-2-acetic acid, 1,3-dihydro-alpha-(1-methylethyl)-1,3-dioxo-, (alphaS)-
- HY-115688A
- ALBB-015789
- (2S)-2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-3-methylbutanoic acid
- AKOS005175119
- G13738
- CS-0120882
-
- MDL: MFCD11108870
- インチ: 1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-3-4-13-5-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18)/t9-/m0/s1
- InChIKey: KTDYLXVLROCGRL-VIFPVBQESA-N
- SMILES: OC([C@H](C(C)C)N1C(C2C=NC=CC=2C1=O)=O)=O
計算された属性
- 精确分子量: 248.07970687g/mol
- 同位素质量: 248.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 394
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.6
- XLogP3: 0.8
(S)-TXNIP-IN-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB376581-5 g |
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid |
1212421-96-9 | 5 g |
€907.00 | 2023-07-19 | ||
Cooke Chemical | M7469158-50mg |
(S)-TXNIP-IN-1 |
1212421-96-9 | ≥99% | 50mg |
RMB 18000.00 | 2025-02-21 | |
abcr | AB376581-1g |
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid; . |
1212421-96-9 | 1g |
€317.00 | 2025-02-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937480-10mg |
(S)-TXNIP-IN-1 |
1212421-96-9 | ≥99% | 10mg |
¥7,200.00 | 2022-09-28 | |
MedChemExpress | HY-115688A-5mg |
(S)-TXNIP-IN-1 |
1212421-96-9 | 99.73% | 5mg |
¥4500 | 2024-07-20 | |
Enamine | EN300-302350-2.5g |
(2S)-2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-3-methylbutanoic acid |
1212421-96-9 | 95.0% | 2.5g |
$3276.0 | 2025-03-19 | |
Enamine | EN300-302350-1.0g |
(2S)-2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-3-methylbutanoic acid |
1212421-96-9 | 95.0% | 1.0g |
$1671.0 | 2025-03-19 | |
Matrix Scientific | 065127-500mg |
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]-pyridin-2-yl)-3-methylbutanoic acid |
1212421-96-9 | 500mg |
$237.00 | 2023-09-08 | ||
eNovation Chemicals LLC | Y1255477-5mg |
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]-pyridin-2-yl)-3-methylbutanoic acid |
1212421-96-9 | 99% | 5mg |
$810 | 2024-06-06 | |
MedChemExpress | HY-115688A-1mg |
(S)-TXNIP-IN-1 |
1212421-96-9 | 99.73% | 1mg |
¥1800 | 2024-07-20 |
(S)-TXNIP-IN-1 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
(S)-TXNIP-IN-1に関する追加情報
Research Brief on (S)-TXNIP-IN-1 (CAS: 1212421-96-9): A Novel Therapeutic Agent Targeting TXNIP in Metabolic Disorders
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of (S)-TXNIP-IN-1 (CAS: 1212421-96-9) as a promising therapeutic agent targeting thioredoxin-interacting protein (TXNIP). TXNIP is a critical regulator of cellular redox homeostasis and has been implicated in various metabolic disorders, including diabetes, obesity, and cardiovascular diseases. This research brief aims to summarize the latest findings on (S)-TXNIP-IN-1, focusing on its mechanism of action, therapeutic efficacy, and potential applications in clinical settings.
The development of (S)-TXNIP-IN-1 stems from the growing recognition of TXNIP as a key player in oxidative stress and inflammation. TXNIP overexpression is associated with impaired glucose metabolism and insulin resistance, making it an attractive target for pharmacological intervention. (S)-TXNIP-IN-1, a small-molecule inhibitor, has demonstrated high selectivity and potency in binding to TXNIP, thereby modulating its activity. Recent studies have elucidated the structural basis of this interaction, revealing that the (S)-enantiomer exhibits superior binding affinity compared to its (R)-counterpart.
In preclinical models, (S)-TXNIP-IN-1 has shown remarkable efficacy in ameliorating metabolic dysfunction. For instance, in a murine model of type 2 diabetes, administration of (S)-TXNIP-IN-1 led to significant improvements in glucose tolerance and insulin sensitivity. These effects were attributed to the compound's ability to reduce oxidative stress and inflammation in pancreatic β-cells and peripheral tissues. Furthermore, (S)-TXNIP-IN-1 has been shown to protect against diabetic complications, such as nephropathy and retinopathy, by preserving mitochondrial function and reducing apoptotic cell death.
The pharmacokinetic profile of (S)-TXNIP-IN-1 has also been a subject of recent investigation. Studies indicate that the compound exhibits favorable bioavailability and tissue distribution, with a half-life conducive to once-daily dosing. Importantly, (S)-TXNIP-IN-1 has demonstrated a good safety profile in animal studies, with no significant off-target effects or toxicity observed at therapeutic doses. These findings underscore its potential for translation into clinical trials.
Despite these promising results, several challenges remain in the development of (S)-TXNIP-IN-1. For example, the precise molecular mechanisms underlying its effects on TXNIP signaling pathways are not fully understood. Additionally, the long-term safety and efficacy of the compound in humans need to be rigorously evaluated. Ongoing research is focused on addressing these gaps, with particular emphasis on optimizing the drug's formulation and delivery systems to enhance its therapeutic index.
In conclusion, (S)-TXNIP-IN-1 (CAS: 1212421-96-9) represents a groundbreaking advancement in the treatment of metabolic disorders. Its ability to selectively target TXNIP and modulate oxidative stress and inflammation positions it as a potential game-changer in the field. Future studies will be crucial in determining its clinical viability and broader applicability. For researchers and clinicians alike, (S)-TXNIP-IN-1 offers a compelling avenue for exploration in the quest to combat metabolic diseases.
1212421-96-9 ((S)-TXNIP-IN-1) Related Products
- 1212212-92-4((1R)-1-4-(thiophen-2-yl)phenylethan-1-ol)
- 1396799-03-3(3-fluoro-N-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylbenzamide)
- 676588-16-2(n-(5-iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide)
- 147157-97-9(2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl Fluoride)
- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)
- 2172557-95-6(9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane)
- 2228311-19-9(2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine)
- 1823390-48-2(Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate)
- 79276-05-4(Z-Tic-OtBu)
- 67392-69-2(D-Leucine, D-alanyl-)
